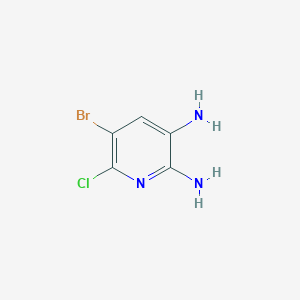

5-Bromo-6-chloropyridine-2,3-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-chloropyridine-2,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCKGXFQPDMHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Br)Cl)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Chloropyridine 2,3 Diamine and Its Structural Analogs

Convergent and Divergent Synthetic Routes to Halogenated Pyridinediamines

The synthesis of halogenated pyridinediamines can be approached through both convergent and divergent strategies, allowing for flexibility in accessing a variety of substitution patterns on the pyridine (B92270) ring. These methods rely on the careful selection of precursors and the strategic implementation of halogenation and amination reactions.

Precursor Design and Derivatization Strategies

The synthesis of 5-Bromo-6-chloropyridine-2,3-diamine often begins with commercially available and readily modifiable pyridine derivatives. Key precursors include 5-bromo-6-chloropyridine-2-carbonitrile and 2,5-dichloropyridines.

One common strategy involves the reduction of a nitro group to an amine. For instance, 5-bromo-3-nitro-pyridin-2-ylamine can be reduced using reagents like tin(II) chloride dihydrate to yield 2,3-diamino-5-bromopyridine (B182523). orgsyn.org This diamine can then be further functionalized.

Another versatile precursor is 2,5-dichloropyridine (B42133), which is an important intermediate in the synthesis of pesticides and pharmaceuticals. google.comguidechem.com It can be synthesized through various routes, including the chlorination of 2-chloropyridine (B119429) or from 2-aminopyridine. google.comgoogle.com The chlorine atoms on 2,5-dichloropyridine can be selectively substituted to introduce other functional groups. For example, it undergoes cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst. sigmaaldrich.com

The synthesis of 5-bromopyridine-2-carbonitrile, another valuable precursor, has been efficiently achieved in two steps from 2,5-dibromopyridine. researchgate.net This nitrile can then be further elaborated to introduce the required amine functionalities. The strategic placement of bromo and chloro substituents on the pyridine ring allows for differential reactivity in subsequent cross-coupling and amination reactions.

Regioselective Halogenation and Amination Protocols for Pyridine Rings

Achieving the desired substitution pattern on the pyridine ring necessitates precise control over the regioselectivity of halogenation and amination reactions. The inherent electronic properties of the pyridine ring, being electron-deficient, often require harsh conditions for electrophilic aromatic substitution. chemrxiv.org

Regioselective halogenation can be influenced by the presence of activating or directing groups. For example, amino, hydroxy, and methoxy (B1213986) groups can direct bromination with reagents like N-bromosuccinimide (NBS). researchgate.net The position of these substituents significantly impacts the regioselectivity of the halogenation. researchgate.net For pyridine N-oxides, a highly efficient and regioselective halogenation at the 2-position can be achieved under mild conditions. nih.gov

Direct amination of the pyridine ring is also a critical step. The Chichibabin reaction, a classic method for introducing an amino group at the 2-position of pyridines, traditionally uses sodium amide. ntu.edu.sg More contemporary methods have expanded the scope of this reaction to include primary alkyl amines. ntu.edu.sg Furthermore, base-promoted selective amination of polyhalogenated pyridines has been developed as an environmentally benign approach, often using water as a solvent. acs.org The presence of acceptor groups on the pyridine ring can also facilitate direct amination. researchgate.net For instance, amination of 5-bromo-2-chloropyridine (B1630664) catalyzed by a palladium-Xantphos complex can chemoselectively yield the 5-amino-2-chloropyridine (B41692) product. researchgate.net

Chemical Transformations and Functional Group Interconversions on the Pyridine Core

Once the halogenated pyridinediamine scaffold is constructed, the bromo and chloro substituents, as well as the diamine functionality, serve as handles for a variety of chemical transformations. These reactions are pivotal in building more complex and functionally diverse molecules.

Reactivity of Bromo and Chloro Substituents in Cross-Coupling Processes

The differential reactivity of the C-Br and C-Cl bonds in this compound is a key feature that can be exploited in sequential cross-coupling reactions. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions. This allows for selective functionalization at the 5-position.

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a powerful tool for forming carbon-carbon bonds. mdpi.com The reaction of halogenated pyridines with various arylboronic acids has been extensively studied, often utilizing palladium catalysts like Pd(PPh₃)₄. mdpi.comsemanticscholar.orgmdpi.com The choice of base and solvent can significantly influence the reaction yield and efficiency. mdpi.com

While specific examples for this compound in Stille reactions are less documented in the provided context, the general principles apply. The Stille reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium. The reactivity trend of halogens (I > Br > Cl) allows for regioselective transformations on polyhalogenated pyridines.

Amination Reactions and Diamine Derivatization Strategies

The two amino groups in this compound offer numerous possibilities for derivatization. These primary amines can undergo a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds.

Further amination can be achieved through palladium-catalyzed processes, which have become a cornerstone of modern synthetic chemistry for forming C-N bonds. nih.gov These methods allow for the introduction of a diverse range of amino groups. The conditions for these reactions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

The diamine functionality is also a key precursor for the formation of various heterocyclic systems through cyclization reactions, as will be discussed in the next section.

Cyclization Reactions for Fused Heterocyclic Systems

The ortho-diamine arrangement in this compound is a classic precursor for the synthesis of fused five- and six-membered heterocyclic rings. These fused systems are prevalent in pharmacologically active compounds.

Imidazo[4,5-b]pyridines: One of the most common transformations of 2,3-diaminopyridines is their condensation with aldehydes or carboxylic acids (or their derivatives) to form the imidazo[4,5-b]pyridine scaffold. nih.govmdpi.com This reaction typically proceeds via an initial condensation to form a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or dehydration. For example, 5-bromo-2,3-diaminopyridine can react with benzaldehyde (B42025) to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com The reaction conditions can be varied, often employing an oxidant like p-benzoquinone or simply using air as the oxidant. nih.govmdpi.com Palladium-catalyzed amidation of 2-chloro-3-aminopyridines with primary amides followed by in situ cyclization also provides a facile route to imidazo[4,5-b]pyridines. organic-chemistry.org

Pyridopyrazinophenanthrolines: While direct synthesis of pyridopyrazinophenanthrolines from this compound is not explicitly detailed in the provided search results, the general strategy involves the condensation of an ortho-diamine with a 1,2-dicarbonyl compound or its equivalent. This would lead to the formation of a fused pyrazine (B50134) ring, which could then be further elaborated to construct the full pyridopyrazinophenanthroline system. The reactivity of the diamine allows for the construction of such complex, polycyclic aromatic systems.

Advanced Catalytic Approaches and Reaction Optimization in Pyridine Synthesis

The synthesis of highly substituted pyridine derivatives, such as this compound, necessitates advanced and efficient catalytic methodologies. The introduction of multiple substituents onto the pyridine core requires precise control over regioselectivity and reactivity, which is often challenging to achieve through classical synthetic routes. Modern catalytic approaches, including metal-catalyzed cross-coupling reactions, metal-free transformations, and the use of non-conventional energy sources like microwave irradiation, have become indispensable tools for the construction of such complex heterocyclic frameworks. These methods not only enhance reaction efficiency and yield but also offer greater functional group tolerance and milder reaction conditions, paving the way for the synthesis of novel and structurally diverse pyridine analogs.

Metal-Catalyzed Transformations in Halogenated Pyridine Chemistry

Metal-catalyzed reactions have revolutionized the synthesis of functionalized aromatic and heteroaromatic compounds, including halogenated pyridines. Palladium and copper catalysts, in particular, have demonstrated remarkable efficacy in facilitating the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, which are crucial steps in the elaboration of the pyridine scaffold.

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This palladium-catalyzed reaction enables the coupling of amines with aryl halides, including challenging substrates like electron-deficient polychlorinated pyridines. wikipedia.orgwiley.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been instrumental in improving the efficiency and scope of this transformation. youtube.com These ligands stabilize the palladium catalyst, promote oxidative addition and facilitate reductive elimination, which are key steps in the catalytic cycle. youtube.com For the synthesis of diaminopyridines from dihalogenated precursors, careful optimization of the catalyst system (palladium precursor and ligand), base, and solvent is crucial to control selectivity and achieve high yields. bristol.ac.ukresearchgate.netresearchgate.net The choice of ligand can significantly influence the outcome of the reaction, with bulky biarylphosphine ligands often providing superior results for challenging substrates. nih.gov

| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) |

| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | N-Methylaniline | NaOtBu | Toluene | RT | >95 |

| Pd(OAc)₂ / tBuBrettPhos | Bromoimidazoles | Various Amines | K₂CO₃ | Dioxane | 100 | 60-95 |

| Pd₂(dba)₃ / BINAP | Aryl Iodides | Primary Amines | NaOtBu | Toluene | 80 | 75-90 |

| Pd(OAc)₂ / PPh₃ | 2-Bromofluorene | Aniline | K₃PO₄ | Eucalyptol | 110 | 85 |

Copper-Catalyzed Reactions: Copper-catalyzed reactions offer a cost-effective alternative to palladium-based systems for certain transformations. The Rosenmund-von Braun reaction, for instance, utilizes copper(I) cyanide to convert aryl halides into aryl nitriles, which are versatile intermediates that can be further elaborated. organic-chemistry.org Modern advancements have led to the development of catalytic versions of this reaction that use milder conditions and have a broader functional group tolerance. organic-chemistry.orgnih.govresearchgate.net Copper catalysts are also effective in domino reactions, where multiple bond-forming events occur in a single pot, providing rapid access to complex molecules. organic-chemistry.org For example, a copper-catalyzed domino halide exchange-cyanation of aryl bromides has been developed, simplifying the synthesis of aromatic nitriles. organic-chemistry.orgnih.gov

| Catalyst | Aryl Halide | Cyanide Source | Ligand | Solvent | Temp (°C) | Yield (%) |

| CuI | Aryl Bromides | NaCN | N,N'-Dimethylethylenediamine | Toluene | 110 | 75-95 |

| CuCN (stoichiometric) | Aryl Halides | - | - | DMF/Pyridine | Reflux | Variable |

| CuI (catalytic) | Aryl Iodides | NaCN | - | - | Mild | Good |

Metal-Free Catalysis for N-Heterocyclic Framework Construction

While metal-catalyzed reactions are powerful, the potential for metal contamination in the final product is a concern, particularly in pharmaceutical applications. This has driven the development of metal-free catalytic systems for the synthesis of N-heterocyclic compounds. rsc.org These methods often rely on the use of organocatalysts, iodine, or photochemical activation to promote the desired transformations. rsc.orgorganic-chemistry.orgorganic-chemistry.org

Metal-free approaches to C-N bond formation on the pyridine ring are of significant interest. researchgate.net Strategies include nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the pyridine ring is displaced by an amine. The reactivity in SNAr reactions is highly dependent on the electronic nature of the pyridine ring and the position of the leaving group. For polyhalogenated pyridines, site-selectivity can be achieved by tuning the reaction conditions. rsc.org Another emerging area is the use of visible-light-enabled photo-oxidation in tandem with annulation reactions to construct the pyrimidine (B1678525) ring, a related N-heterocycle, without the need for a metal catalyst. organic-chemistry.org These reactions often proceed through radical pathways and offer a green and sustainable alternative to traditional methods. organic-chemistry.org The development of metal-free, base-promoted C(sp³)-H functionalization of enaminones also provides a regioselective and efficient route to polysubstituted pyridines. organic-chemistry.org

| Reaction Type | Substrates | Catalyst/Promoter | Conditions | Key Features |

| Site-selective C-N bond formation | Polyhalogenated Pyridines, Amines | None | Mild Conditions | Tunable selectivity based on heterocycle |

| [3+3] Annulation / Photo-oxidation | Amidines, α,β-Unsaturated Ketones | Eosin Y | Visible light, 40°C | Green, avoids transition metals |

| Oxidative C-N bond formation | Allylic compounds, Amidines | Cs₂CO₃ | O₂ (oxidant), 120°C | High atom economy, protecting-group-free |

| Nucleophilic Substitution | 2-Fluoropyridine, Acetamidine HCl | None | - | Inexpensive ammonia (B1221849) source, high yield |

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.org The use of microwave irradiation can be particularly advantageous in the synthesis of heterocyclic compounds, including substituted pyridines. mdpi.comeurekaselect.com

The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more effectively than conventional heating, resulting in dramatic rate enhancements. rsc.org In the context of synthesizing functionalized pyridines, microwave assistance has been successfully applied to various reaction types, including multicomponent reactions, condensations, and cyclizations. mdpi.comnih.gov For instance, the synthesis of polysubstituted pyridine-3-carbonitrile (B1148548) derivatives has been achieved with significantly reduced reaction times and improved yields under microwave irradiation compared to conventional refluxing. The choice of solvent and catalyst can also be optimized for microwave conditions to further enhance reaction efficiency. mdpi.com Solvent-free microwave-assisted synthesis is also a green chemistry approach that minimizes waste. nih.gov

| Reaction | Heating Method | Catalyst/Support | Solvent | Time | Yield (%) |

| Synthesis of Pyridine-3-carbonitriles | Conventional | Ammonium Acetate | Ethanol | 10-16 h | 40-75 |

| Synthesis of Pyridine-3-carbonitriles | Microwave | Ammonium Acetate | Ethanol | 10-30 min | 49-90 |

| Synthesis of Pyridine Derivatives | Conventional | - | - | 2-3 h | 20-40 |

| Synthesis of Pyridine Derivatives | Microwave | None | None | 30 min | 84 |

| Synthesis of Pyridine Glycosides | Microwave | Silica Gel | Solvent-free | - | - |

| Synthesis of Imidazo[1,5-a]pyridines | Microwave | - | Acetonitrile | 50 min | 48 |

Computational Chemistry Investigations of 5 Bromo 6 Chloropyridine 2,3 Diamine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory - DFT)

Detailed Density Functional Theory (DFT) studies specifically on 5-Bromo-6-chloropyridine-2,3-diamine are not extensively reported in peer-reviewed journals. Such studies would typically involve calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's electronic behavior and reactivity. While some basic electronic properties have been calculated and are available in chemical supplier databases, the underlying theoretical methodologies (such as the specific functional and basis set used) are not detailed.

Basic computed physicochemical properties that are available include:

| Property | Value |

| Topological Polar Surface Area (TPSA) | 64.93 Ų |

| LogP | 1.6619 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

| Rotatable Bonds | 0 |

| This data is programmatically generated and lacks detailed scholarly validation. |

Molecular Modeling and Conformational Analysis for Conformational Landscapes

There is a lack of published research focusing on the conformational analysis of this compound. Due to the planar nature of the pyridine (B92270) ring, the primary conformational flexibility would arise from the rotation of the two amine (-NH2) groups. A thorough computational analysis would involve mapping the potential energy surface as a function of the dihedral angles of these amine groups to identify the most stable conformers and the energy barriers between them. Such information is crucial for understanding how the molecule might interact with biological targets or other reactants.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

No specific studies presenting the theoretical prediction of NMR chemical shifts or IR frequencies for this compound have been found. Computational methods, often integrated with DFT, are powerful tools for predicting these spectroscopic parameters. Theoretical calculations of 1H and 13C NMR chemical shifts would aid in the structural confirmation of the compound, while predicted IR frequencies would help in the assignment of vibrational modes observed in experimental spectra. The absence of such published data indicates a gap in the full characterization of this molecule.

Reaction Mechanism Elucidation and Transition State Analysis using Computational Methods

Elucidating the reaction mechanisms involving this compound through computational methods is an area that appears to be unexplored in the available literature. Such studies would involve mapping the reaction pathways for its synthesis or its subsequent reactions, identifying intermediate structures, and calculating the energies of transition states. This analysis is fundamental for optimizing reaction conditions and understanding the regioselectivity and stereoselectivity of its chemical transformations.

Advanced Applications in Organic Synthesis and Materials Science

Precursor Role for Complex Heterocyclic Building Blocks

The adjacent diamino functionality at the C2 and C3 positions of 5-Bromo-6-chloropyridine-2,3-diamine makes it an ideal starting material for the synthesis of fused heterocyclic systems through condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This approach provides a straightforward entry into various biologically and materially significant scaffolds, such as imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines.

The reaction with aldehydes or carboxylic acids (and their derivatives) leads to the formation of the imidazo[4,5-b]pyridine core. For instance, the condensation of the related 5-bromopyridine-2,3-diamine with benzaldehyde (B42025) yields 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com By analogy, this compound is expected to react similarly to produce 6-bromo-7-chloro-substituted imidazo[4,5-b]pyridines, which are valuable structures in medicinal chemistry. The presence of the additional chloro group offers another point for diversification.

Similarly, condensation with 1,2-diketones provides access to the pyrido[2,3-b]pyrazine (B189457) ring system. The synthesis of 7-bromo-2,3-dimethylpyrido[2,3-b]pyrazine (B1298114) from 2,3-diamino-5-bromopyridine (B182523) and 2,3-butanedione (B143835) illustrates this transformation. chemicalbook.com Applying this methodology to this compound would yield 7-bromo-8-chloro-pyrido[2,3-b]pyrazines, a class of compounds with potential applications in electronics and as ligands in coordination chemistry.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reagent | Resulting Heterocyclic Core | Potential Application Areas |

|---|---|---|

| Aldehydes/Carboxylic Acids | Imidazo[4,5-b]pyridine | Medicinal Chemistry, Agrochemicals |

| 1,2-Diketones | Pyrido[2,3-b]pyrazine | Materials Science, Ligand Design |

| Phosgene Equivalents | Imidazo[4,5-b]pyridin-2-one | Pharmaceutical Scaffolds |

Utility in the Elaboration of Multifunctional Pyridine (B92270) Derivatives for Chemical Diversity

The presence of three distinct reactive sites—the bromo group, the chloro group, and the two amino groups—on the this compound scaffold allows for a high degree of functionalization, enabling the generation of diverse molecular libraries. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a key feature that can be exploited for selective modifications.

Generally, the C-Br bond is more reactive than the C-Cl bond in Suzuki, Sonogashira, and other similar cross-coupling reactions. mdpi.comacs.org This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring while leaving the chloro group at the 6-position intact for subsequent transformations. This stepwise functionalization is a powerful tool for building molecular complexity.

Furthermore, the amino groups can be acylated, alkylated, or used as directing groups in subsequent electrophilic aromatic substitution reactions, although the pyridine ring is generally electron-deficient. The combination of these transformations provides access to a vast chemical space of multifunctional pyridine derivatives.

Table 2: Orthogonal Reactivity of Functional Groups

| Functional Group | Type of Reaction | Potential Modification |

|---|---|---|

| 5-Bromo | Palladium-catalyzed cross-coupling | Arylation, Alkynylation, etc. |

| 6-Chloro | Palladium-catalyzed cross-coupling (harsher conditions) | Further Arylation, Amination |

Development of Specialized Organic Materials and Polymers

The highly functionalized and rigid aromatic structure of this compound makes it an attractive building block for the synthesis of specialized organic materials and polymers with tailored electronic and photophysical properties. The pyridine ring, being an electron-deficient system, can be incorporated into conjugated polymers to act as an electron-accepting unit.

The bromo and chloro substituents can serve as handles for polymerization reactions, such as Suzuki or Sonogashira polycondensation, to create conjugated polymers. The resulting materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The diamino groups can be used to introduce hydrogen bonding motifs, which can influence the self-assembly and morphology of the resulting materials.

While direct polymerization of this compound has not been extensively reported, the synthesis of polyaromatic π-systems containing pyridine-3,5-dicarbonitrile (B74902) fragments demonstrates the utility of functionalized pyridines in creating electron-transporting organic semiconductors. beilstein-journals.org The incorporation of the this compound unit into similar polymeric structures is a promising avenue for the development of new functional materials.

Design and Synthesis of Molecular Probes for Chemical Biology Studies

Substituted pyridines are a core component of many fluorescent probes used in chemical biology for the detection of various analytes and for bioimaging. mdpi.comnih.govmdpi.com The design of such probes often relies on the principle of intramolecular charge transfer (ICT), where an electron-donating group is connected to an electron-accepting group through a π-conjugated system.

The this compound scaffold possesses inherent features that are advantageous for the design of fluorescent probes. The amino groups can act as electron donors, while the electron-deficient pyridine ring serves as the acceptor. The fluorescence properties of such a system can be finely tuned by introducing different substituents at the bromo and chloro positions via cross-coupling reactions. This allows for the creation of a library of probes with varying emission wavelengths and sensitivities.

For example, attaching a recognition moiety for a specific biological target (e.g., an enzyme or a metal ion) to the pyridine core could lead to a change in the ICT process upon binding, resulting in a detectable change in fluorescence. The development of pyridine-flanked diketopyrrolopyrrole dyes as enzyme-responsive fluorogenic probes illustrates the potential of functionalized pyridines in this field. researchgate.net

Concluding Remarks and Future Research Perspectives

Summary of Current Research Landscape and Key Contributions

The current research landscape for 5-Bromo-6-chloropyridine-2,3-diamine and related halogenated pyridinediamines is primarily centered on their utility as precursors for the synthesis of fused heterocyclic systems, particularly those with potential biological activity. The key contribution of this class of compounds is the provision of a rigid scaffold upon which complex molecular architectures can be constructed. The adjacent diamino functionality is a crucial feature, enabling the formation of five-membered rings, most notably in the synthesis of imidazo[4,5-b]pyridines. These resulting structures are of significant interest in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a variety of biological targets.

Research has demonstrated that the bromo and chloro substituents on the pyridine (B92270) ring are not merely passive components. They play a critical role in modulating the electronic properties of the molecule and offer handles for further synthetic transformations, such as cross-coupling reactions, to introduce additional diversity. This dual functionality makes this compound a valuable and versatile intermediate in the drug discovery process.

Identification of Research Gaps and Emerging Challenges in Halogenated Pyridinediamine Chemistry

Despite the recognized potential of halogenated pyridinediamines, several research gaps and challenges remain. A significant gap is the limited number of reported synthetic methods specifically for polysubstituted pyridinediamines like this compound. While general methods for the synthesis of diaminopyridines exist, the introduction of multiple, distinct halogen substituents in a regioselective manner presents a considerable synthetic hurdle.

An emerging challenge lies in the selective functionalization of the different halogen atoms present on the pyridine ring. Developing orthogonal synthetic strategies that can selectively target either the bromo or the chloro group in the presence of the other would significantly enhance the synthetic utility of these building blocks. Furthermore, a deeper understanding of the structure-activity relationships of the final products derived from these intermediates is needed to guide the rational design of new bioactive molecules. There is also a need for more extensive studies on the material science applications of polymers and dyes derived from these highly functionalized monomers.

Prospects for Novel Synthetic Methodologies and Sustainable Chemical Processes

The future of halogenated pyridinediamine chemistry will likely focus on the development of more efficient, selective, and sustainable synthetic methodologies. Prospects for novel synthetic approaches include the exploration of C-H activation and functionalization techniques to introduce substituents onto the pyridine ring, potentially reducing the number of steps required in traditional syntheses.

Moreover, there is a growing emphasis on green chemistry principles in the synthesis of pyridine derivatives. researchgate.netnih.gov This includes the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. researchgate.net The development of such sustainable processes for the production of this compound and its analogs will be crucial for their large-scale application. The exploration of one-pot, multi-component reactions also holds promise for the streamlined synthesis of complex molecules from simple precursors. researchgate.net

Interdisciplinary Research Opportunities in Pyridine-Based Chemistry

The unique structural and electronic properties of halogenated pyridinediamines open up a plethora of interdisciplinary research opportunities. In the field of medicinal chemistry, these compounds can serve as scaffolds for the development of novel kinase inhibitors, antiviral agents, and anticancer drugs. nih.gov Collaboration between synthetic chemists and biologists will be essential to fully explore the therapeutic potential of the diverse libraries of compounds that can be generated.

In materials science, the incorporation of these highly functionalized pyridine units into polymers could lead to the development of new materials with tailored electronic and optical properties. researchgate.net There are opportunities for collaboration with materials scientists and physicists to investigate the potential of these materials in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions suggests potential applications in catalysis and coordination chemistry, inviting collaborations with inorganic and organometallic chemists. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.